
2-(Propan-2-yl)-1,2,3,4-tetrahydroquinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Propan-2-yl)-1,2,3,4-tetrahydroquinoxaline is a useful research compound. Its molecular formula is C11H16N2 and its molecular weight is 176.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- Synthesis Techniques : Various synthetic methods have been developed to create derivatives of tetrahydroquinoxaline, including methods using sulfuric acid and (aryloxymethyl)oxiranes to generate new propan-2-ol derivatives of the tetrahydroisoquinoline series (Aghekyan et al., 2017).
- Biological Activities : Some synthesized compounds have shown moderate adrenergic blocking and sympatholytic activities, indicating potential for therapeutic applications.
Crystal Structure Analysis
- Crystallography : The crystal structure of compounds related to 2-(Propan-2-yl)-1,2,3,4-tetrahydroquinoxaline, like propaquizafop, has been studied, revealing features like hydrogen bonds and weak π–π interactions (Jeon et al., 2014).
Hybrid Compounds and Biological Evaluation
- Hybrid Compound Synthesis : New hybrids of 1,2,3,4-tetrahydroquinoline with ibuprofen have been synthesized and characterized (Manolov et al., 2022).
- Biological Evaluation : These hybrids were tested for antioxidant, antitryptic, and albumin denaturation inhibition activities, highlighting the potential for diverse therapeutic applications.
Tautomerism and Structural Studies
- Tautomerism Analysis : The compound previously thought to be ethyl 1,2-dihydro-2-oxoquinoxalin-3-ylacetate has been re-identified as 3-ethoxycarbonylmethylene-2-oxo-1,2,3,4-tetrahydroquinoxaline, revealing its tautomeric nature in solution (Chapman, 1966).
Chemical Synthesis and Applications
- Regio- and Diastereoselective Synthesis : Methods for regio- and diastereoselective synthesis have been developed, contributing to the production of potent inhibitors like cholesteryl ester transfer protein (CETP) inhibitors (Li et al., 2010).
- Cyclization Techniques : Acid-catalyzed, stereoselective cyclization methods have been explored, leading to the creation of complex compounds like furo[2,3-b]quinoxalines (Isanov et al., 2015).
Pharmaceutical Potential
- Enantioselective Synthesis for Pharmaceuticals : The enantioselective synthesis of tetrahydroquinoxaline derivatives has been a focus due to their potential in pharmaceutical applications. For example, optically pure tetrahydroquinoxalines are explored as vasopressin V2 receptor antagonists and inhibitors of cholesteryl ester transfer protein (Tang et al., 2009).
Chemical Detection and Photoluminescence
- Detection of Nitroaromatics : New heterocyclic derivatives of 1,2,3,4-tetrahydroquinoxaline have been developed for fluorescence-based detection of nitroaromatic compounds (Fu et al., 2018).
Antioxidant Properties
- Antioxidant Activity Study : The antioxidant activities of various tetrahydroquinoxaline compounds have been evaluated, with some showing significant activity compared to other antioxidants (Nishiyama et al., 2003).
Eigenschaften
IUPAC Name |
2-propan-2-yl-1,2,3,4-tetrahydroquinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-8(2)11-7-12-9-5-3-4-6-10(9)13-11/h3-6,8,11-13H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIUCDVDTATWBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CNC2=CC=CC=C2N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde](/img/structure/B1373751.png)
![5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B1373754.png)
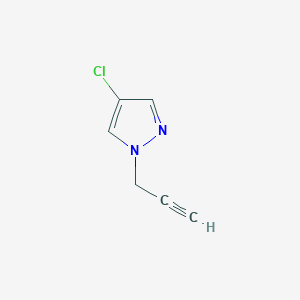

![3-[(4-Fluorobenzyl)oxy]azetidine](/img/structure/B1373758.png)

amine hydrochloride](/img/structure/B1373761.png)
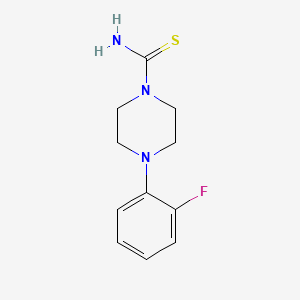
![7-Bromopyrido[3,2-d]pyrimidin-4-amine](/img/structure/B1373764.png)
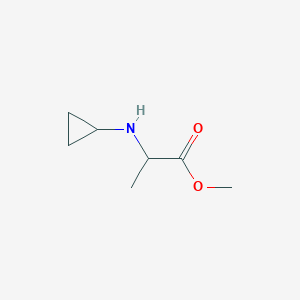
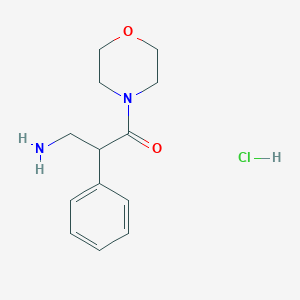
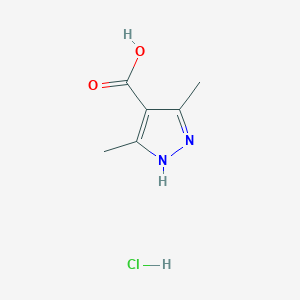
![4-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine](/img/structure/B1373772.png)
![Methyl[(4-methylphenyl)(pyridin-2-yl)methyl]amine](/img/structure/B1373774.png)
